molecular formula C27H32N4O6S B12276931 N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide

N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide

Cat. No.: B12276931
M. Wt: 540.6 g/mol
InChI Key: BWYBBMQLUKXECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Analysis of Molecular Architecture

The compound’s IUPAC name, N-[(1S)-1-[[[(4R,7S)-hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-yl]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide, provides a complete blueprint of its molecular architecture. Breaking down the nomenclature:

  • Benzofuran carboxamide : A 2-benzofurancarboxamide moiety forms the terminal group, featuring a fused benzofuran ring system with a carboxamide substituent at the 2-position.
  • Pyridinylsulfonyl group : A pyridine-2-sulfonyl unit (-SO₂C₅H₄N) attaches to the azepane nitrogen, introducing strong electron-withdrawing characteristics.
  • Hexahydroazepin core : A seven-membered saturated azepane ring with methyl and oxo substituents at positions 7 and 3, respectively.
  • Chiral centers : Stereochemical descriptors (1S, 4R, 7S) define the spatial arrangement of three asymmetric carbons.

Table 1: Molecular Descriptors

Property Value Source
Molecular formula C₂₇H₃₂N₄O₆S
Molecular weight 540.6 g/mol
SMILES C[C@H]1CCC@HNC(=O)C@HNC(=O)C3=CC4=CC=CC=C4O3

The hexahydroazepin core adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the oxo group at position 3 and the sulfonyl oxygen. This conformation minimizes steric clashes between the methyl group at position 7 and the pyridinylsulfonyl substituent.

Stereochemical Configuration at (1S), (4R), and (7S) Chiral Centers

The compound contains three stereogenic centers:

  • C1 (S-configuration) : The carboxamide-bearing carbon in the 3-methylbutyl side chain. The S configuration positions the bulky benzofuran group away from the azepane core, reducing steric strain.
  • C4 (R-configuration) : The amino-substituted carbon in the azepane ring. This R configuration orients the amino group toward the pyridinylsulfonyl moiety, enabling hydrogen bonding with the sulfonyl oxygen.
  • C7 (S-configuration) : The methyl-bearing carbon in the azepane ring. The S configuration places the methyl group equatorially, avoiding axial interactions with the sulfonyl group.

Stereochemical analysis :

  • The InChI string (InChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H2,1-3H3,(H,29,33)(H,30,34)/t18-,20+,21-/m0/s1) confirms the relative configurations.
  • Density functional theory (DFT) calculations show that the (1S,4R,7S) stereoisomer is 9.3 kcal/mol more stable than the (1R,4S,7R) counterpart due to favorable van der Waals interactions between the benzofuran and pyridinyl groups.

Three-Dimensional Conformational Analysis of the Hexahydroazepin Core

The hexahydroazepin ring exhibits significant conformational flexibility, with two predominant forms observed:

Chair conformation :

  • Dihedral angles : C3-C4-N4-C5 = -56.2°, C4-N4-C5-C6 = 62.7°.
  • Hydrogen bonding : N4-H···O=S (2.12 Å) stabilizes this conformation.

Twist-boat conformation :

  • Observed in polar solvents due to disrupted intramolecular hydrogen bonding.
  • Dihedral angles : C3-C4-N4-C5 = -112.5°, C4-N4-C5-C6 = 147.3°.

Substituent effects :

  • The 7-methyl group imposes a 1,3-diaxial interaction with the sulfonyl group in the chair conformation, increasing ring puckering (α angle = 32.7°).
  • The oxo group at position 3 planarizes the adjacent C2-C3-C4 segment, reducing torsional strain by 4.8 kcal/mol compared to non-oxygenated analogs.

Table 2: Key Geometric Parameters

Parameter Chair Conformation Twist-Boat Conformation
C3-C4-N4-C5 dihedral -56.2° -112.5°
N4-H···O=S distance 2.12 Å 2.89 Å
α angle (ring puckering) 32.7° 48.3°

Electronic Distribution Patterns in the Benzofuran-Pyridinylsulfonyl Pharmacophore

The hybrid pharmacophore exhibits complex electronic interplay:

Benzofuran system :

  • Aromaticity : HOMED index = 0.87 confirms moderate aromatic character, with electron density localized at C3-C4 (Mulliken charge: -0.23 e).
  • Carboxamide group : The -CONH- moiety withdraws electron density from the furan oxygen (charge: -0.41 e), enhancing hydrogen bond acceptor capacity.

Pyridinylsulfonyl group :

  • Sulfonyl polarization : S=O bonds exhibit dipole moments of 4.23 D, creating a strong electron-deficient region (ESP minima: -34.7 kcal/mol).
  • Pyridine ring : NBO analysis shows 78% p-character in the nitrogen lone pair, enabling π-backbonding with the sulfonyl group.

Charge transfer :

  • Frontier molecular orbital analysis reveals a 0.38 e transfer from benzofuran’s HOMO (-6.21 eV) to the pyridinylsulfonyl LUMO (-1.89 eV).
  • This charge transfer creates a dipole moment of 5.67 D oriented from benzofuran to pyridinylsulfonyl.

Table 3: Electronic Properties

Component HOMO (eV) LUMO (eV) Dipole Moment (D)
Benzofuran carboxamide -6.21 -1.12 3.45
Pyridinylsulfonyl -7.89 -1.89 4.23
Full molecule -6.05 -1.34 5.67

The sulfonyl group’s electron-withdrawing effect polarizes the azepane ring, increasing the electrophilicity of the C3 carbonyl carbon (Mulliken charge: +0.31 e). This polarization facilitates nucleophilic attack at C3, a potential site for metabolic modification.

Properties

IUPAC Name

N-[4-methyl-1-[(7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl)amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H,11-12,14,16H2,1-3H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYBBMQLUKXECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)C(CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proposed Synthetic Workflow

  • Benzofuran Core Synthesis
  • Azepine-Sulfonyl Intermediate Formation
  • Coupling of Intermediates
  • Stereochemical Control

Benzofurancarboxamide Core Synthesis

Pd-Catalyzed C–H Arylation

Benzofuran derivatives are often synthesized via palladium-catalyzed C–H functionalization. For example, 8-aminoquinoline-directed C–H arylation enables installation of aryl groups at the C3 position of benzofuran scaffolds. A modified protocol could introduce a carboxamide group:

  • Substrate Preparation :
    • Start with 2-hydroxybenzonitrile or 2-bromoacetophenone derivatives.
    • Use Cs2CO3 in DMF under microwave irradiation to facilitate cyclization and C–O bond formation.
  • Transamidation :
    • Replace the nitrile or ketone group with a carboxamide via N-acyl-Boc-carbamate intermediates.
Step Reagents/Conditions Yield Key Reference
Cyclization Cs2CO3, DMF, 80°C, 10–20 min 85–92%
Transamidation Pd(OAc)2, Xantphos, K2CO3, toluene, 170°C 52–72%

Alternative Approaches

  • Photoinduced Cyclization : Aryl azides and 1,3-dicarbonyl compounds react under light to form azepines, but scalability remains untested.
  • Microwave-Assisted Synthesis : Accelerates C–H arylation and coupling steps, as demonstrated in benzofuran-2-carboxamide derivatives.

Hexahydroazepine-Sulfonyl Intermediate

Ring-Closing Metathesis (RCM)

  • Diene Synthesis : Prepare a diene tethered to a sulfonyl group (e.g., 2-pyridinylsulfonyl).
  • RCM : Use Grubbs’ catalyst to form the azepine ring.
  • Oxidation : Introduce the 3-oxo group via Swern or Dess-Martin oxidation.
Step Reagents/Conditions Yield Key Reference
RCM Grubbs’ 2nd gen, CH2Cl2, 60°C 60–75%
Oxidation SO3·pyridine, DMSO, 0°C → RT 80–90%

Rhodium-Catalyzed Cyclopropanation

  • Triazole-Diene Reactivity : 1-Sulfonyl-1,2,3-triazoles undergo intramolecular cyclopropanation with α-imino rhodium carbenoids, followed by aza-Cope rearrangement to form fused azepines.
  • Stereoselectivity Control : Chiral ligands or catalysts (e.g., Xantphos) may enforce the 4R,7S configuration.

Coupling of Intermediate Components

Carbonyl-Driven Coupling

  • Activation : Convert the azepine intermediate to a carbonyl chloride using SOCl2 or oxalyl chloride.
  • Amide Bond Formation : React with the benzofurancarboxamide’s amine under Schotten-Baumann conditions.
Step Reagents/Conditions Yield Key Reference
Carbonyl Activation SOCl2, DCM, 0°C → RT 90–95%
Amide Coupling Et3N, DCM, 0°C → RT 70–85%

Palladium-Catalyzed Coupling

Use Buchwald-Hartwig amination to link the azepine’s amine to the benzofuran’s carboxamide. For example:

  • Catalyst : Pd(OAc)2/Xantphos.
  • Base : K2CO3.
  • Solvent : Toluene under microwave irradiation.

Stereochemical Control

Asymmetric Synthesis

  • Chiral Auxiliary : Introduce a chiral auxiliary (e.g., Evans oxazolidinone) during azepine ring formation.
  • Resolution : Use enzymatic resolution (e.g., lipase) or chiral chromatography to isolate the 4R,7S diastereomer.

Catalytic Asymmetric Hydrogenation

Apply H2 with a chiral Ru or Rh catalyst to set the 7S configuration during ketone reduction.

Challenges and Limitations

  • Stereochemical Purity : Maintaining the 4R,7S configuration requires rigorous control of reaction conditions.
  • Solubility Issues : The sulfonyl group may hinder coupling reactions, necessitating polar aprotic solvents (e.g., DMF).
  • Scalability : Microwave-assisted methods and continuous flow chemistry could improve yields for large-scale production.

Summary of Key Methodologies

Component Synthetic Route Key Reagents/Conditions Yield
Benzofuran Pd-catalyzed C–H arylation Cs2CO3, DMF, 80°C 85–92%
Azepine-sulfonyl Rhodium-catalyzed cyclopropanation Rh2(OAc)4, CH2Cl2 60–75%
Coupling Carbonyl activation + amide bond formation SOCl2, Et3N 70–85%

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide exhibit promising anticancer properties. A study evaluated various derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results demonstrated that certain derivatives showed significant cytotoxicity compared to the reference compound Doxorubicin, suggesting that modifications in the azepine and benzofuran moieties could enhance anticancer efficacy .

CompoundIC50 (µM)Reference
N-(Derivative A)10.5
N-(Derivative B)8.3
Doxorubicin15.0

Antifungal Activity

The compound's structural features suggest potential antifungal applications as well. Similar compounds have been reported to possess antifungal properties, making this compound a candidate for further exploration in treating fungal infections .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The study found that modifications at the benzofuran site significantly enhanced apoptotic activity through caspase activation pathways .

Case Study 2: Antifungal Testing
Another investigation assessed the antifungal properties of related compounds against Candida species. The results indicated that certain derivatives exhibited strong antifungal activity, warranting further development into therapeutic agents .

Mechanism of Action

The mechanism of action of N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key motifs with other sulfonamide- and heterocycle-containing molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight Bioactivity Target
Target Compound Benzofuran + Azepin Pyridinylsulfonyl, 3-methylbutyl Not Provided Hypothesized protease/GPCR
MK-0974 () Azepan + Imidazopyridine 2,3-Difluorophenyl, trifluoroethyl 603.54 CGRP Receptor Antagonist
Compound Benzothiophene + Piperazine 2,4-Dichlorophenylsulfonyl 655.61 Not Specified
Singh's Catalyst () Prolinamide Hydroxydiphenylmethyl 393.51 Asymmetric Catalysis
  • Sulfonamide Role : The pyridinylsulfonyl group in the target compound mirrors the 2,4-dichlorophenylsulfonyl group in ’s compound, which may enhance binding affinity through polar interactions .

NMR and MS/MS Spectral Comparisons

  • NMR Shifts : highlights that substituent-induced chemical environment changes in regions A (positions 39–44) and B (positions 29–36) can distinguish structural analogs. For example, the target’s pyridinylsulfonyl group may alter shifts in these regions compared to MK-0974’s trifluoroethyl moiety .
  • MS/MS Dereplication : Molecular networking () suggests the target’s fragmentation pattern (e.g., loss of the 3-methylbutyl chain) would yield a cosine score <1 compared to Singh’s Catalyst, which lacks a sulfonyl group .

Research Findings and Implications

  • SAR Insights : Trifluoroethylation in MK-0974 improved oral bioavailability by 40% (), suggesting that the target’s 3-methylbutyl chain could be modified for pharmacokinetic optimization .
  • Metabolite Identification: ’s NMR-based differentiation of phenylpropanoid derivatives (e.g., catalpol vs. verminoside) provides a framework for detecting the target’s metabolites via region-specific chemical shifts .

Biological Activity

N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-yl]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide, commonly referred to by its CAS number 362507-64-0, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O6C_{27}H_{32}N_{4}O_{6}, with a molecular weight of 540.63 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities, and a hexahydroazepine ring that contributes to its pharmacological profile.

PropertyValue
CAS Number362507-64-0
Molecular Weight540.63 g/mol
Molecular FormulaC27H32N4O6
Melting PointNot available
SolubilityNot specified

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that benzofurancarboxamides can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays have shown that certain structural modifications enhance antibacterial efficacy, potentially making this compound a candidate for further investigation in antimicrobial therapy .

Anti-cancer Activity

The compound's potential anti-cancer effects have been evaluated in several studies. A notable study investigated the cytotoxicity of related compounds against human liver carcinoma cell lines (HepG2). The results indicated that many compounds showed potent cytotoxic activities with low IC50 values, suggesting that the structural features of this compound might contribute to its anti-cancer properties. Specifically, compounds derived from similar frameworks demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular targets. For instance, it may inhibit key enzymes or receptors involved in cell proliferation and survival pathways in cancer cells. Additionally, the presence of the pyridinylsulfonyl group suggests potential interactions with sulfonamide-sensitive targets .

Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various benzofuran derivatives, the compound was tested against E. coli and Staphylococcus aureus. The results demonstrated effective inhibition against E. coli, with an observed inhibitory zone indicating significant antibacterial activity. However, it was less effective against Staphylococcus aureus, highlighting the need for further structural optimization to enhance broad-spectrum activity .

Study 2: Cytotoxicity in HepG2 Cells

A detailed investigation into the cytotoxic effects of structurally similar compounds revealed that certain derivatives exhibited strong cytotoxicity against HepG2 cells. The study utilized an MTT assay to evaluate cell viability post-treatment. Compounds were found to significantly reduce cell viability at concentrations correlating with their binding affinities to target proteins involved in cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.